3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound characterized by the presence of a triazole ring fused to a pyrimidine ring, with a bromine atom located at the third position of the triazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer proliferation.
This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse biological activities. It is classified as a heterocyclic organic compound due to its ring structure comprising different elements (carbon, nitrogen, and bromine).
The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine can be accomplished using several methods:
The reaction conditions often involve refluxing the starting materials in appropriate solvents and may require bases such as potassium carbonate to facilitate the reaction. The purification process usually includes extraction and drying steps to isolate the final product .
3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine can participate in various chemical reactions:
Common reagents used in substitution reactions include potassium carbonate and various nucleophiles. Cyclization reactions may require catalysts like dicationic molten salts and can be performed in solvent-free conditions or eco-friendly solvents like ethanol .
The primary target of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2 activity, this compound interferes with cell cycle progression—specifically blocking the transition from the G1 phase to the S phase.
The inhibition results in significant cytotoxic effects on tumor cells. For instance, studies have shown that this compound exhibits IC50 values ranging from 45 nM to 99 nM against various cancer cell lines like MCF-7 and HCT-116 .
3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine has several applications in scientific research:
Nitrogen-rich heterocycles constitute the backbone of modern medicinal and agrochemical research, with triazolo-pyrimidine derivatives representing a privileged scaffold of exceptional versatility. These fused bicyclic systems combine a five-membered 1,2,4-triazole ring with a six-membered pyrimidine, creating electron-deficient structures amenable to diverse chemical modifications. The isoelectronic relationship between triazolopyrimidines and purine bases underpins their biological relevance, enabling interactions with enzymatic targets evolved for natural purine recognition [4] [9]. Within this structural family, 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine emerges as a critical building block, where strategic bromination unlocks distinctive reactivity and functionality.
The systematic naming "[1,2,4]triazolo[4,3-a]pyrimidine" precisely defines the ring fusion geometry: the triazole's N1-C2 bond fuses to the pyrimidine's C5-C6 bond (fusion type [4,3-a]), creating a bicyclic planar system with three nitrogen atoms at positions 1, 3, and 4. This contrasts with isomeric frameworks like [1,5-a]- or [1,5-c]-fused systems, which exhibit distinct electronic distributions. 3-Bromo substitution specifically occurs at the triazole's C3 position – a site exhibiting enhanced electrophilicity due to adjacent nitrogen atoms. Key molecular descriptors include:
Table 1: Fundamental Physicochemical Properties of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine
Property | Value | Measurement Method | |
---|---|---|---|
Molecular Formula | C₅H₃BrN₄ | Elemental Analysis | |
Molecular Weight | 199.008 g/mol | Calculated | |
Exact Mass | 197.954 Da | Mass Spectrometry | |
Partition Coefficient (LogP) | 0.8868 | Computational Prediction | |
Polar Surface Area (PSA) | 43.08 Ų | Computational Prediction | [1] |
This compound exhibits limited aromaticity compared to purines, as evidenced by NMR studies showing reduced ring current effects. The molecular planarity facilitates stacking interactions, while the bromine atom introduces both steric bulk and a polarizable halogen bond donor site. Crucially, it must be distinguished from structurally similar compounds like 3-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 4922-68-3), where a benzene ring replaces the pyrimidine, altering electronic properties significantly [3] [5].
Bromination at the triazole C3 position imparts transformative chemical and biological properties. Bromine serves as a superior leaving group in nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing triazolopyrimidine system activating the position. This enables efficient derivatization with nitrogen, oxygen, sulfur, and carbon nucleophiles. Historically, Makisumi's pioneering 1961 halogenation of s-triazolopyrimidines using bromine in glacial acetic acid established the feasibility of electrophilic substitution at the pyrimidine C6 position, though 3-bromination typically requires alternative strategies [2].
The electronic effects of bromine are profound:
This substitution pattern transforms the core scaffold into a versatile synthetic intermediate for constructing complex molecules via cross-coupling reactions (e.g., Suzuki, Sonogashira) or serving as a precursor for metallated derivatives. The bromine atom's size balances reactivity and stability better than chlorine or fluorine, explaining its prevalence in medicinal chemistry optimization [2] [4].
The triazolopyrimidine scaffold first appeared in chemical literature in 1909 (Bülow and Haas), but its medicinal potential remained unexplored until the mid-20th century. Roblin's 1945 synthesis of triazolopyrimidine analogs of purines (adenine, guanine) marked a pivotal moment, establishing their bioisosteric potential [2]. The emergence of Trapidil (a coronary vasodilator) as a clinically used [1,2,4]triazolo[1,5-a]pyrimidine highlighted the scaffold's drug-like properties. While natural occurrences like essramycin (a triazolopyrimidine antibiotic from Streptomyces sp.) are rare, synthetic derivatives dominate research [4].
The strategic incorporation of bromine at C3 gained prominence as a method to:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: